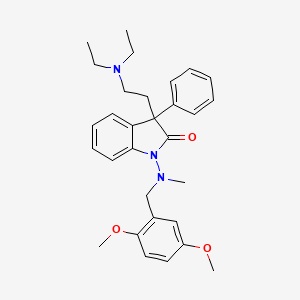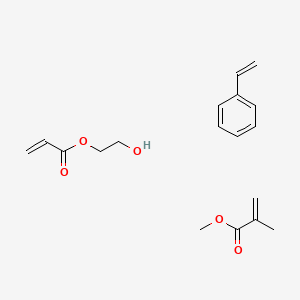
2-Hydroxyethyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethyl prop-2-enoate, methyl 2-methylprop-2-enoate, and styrene are three distinct chemical compounds that are often used in various industrial and scientific applications. These compounds are known for their unique chemical properties and reactivity, making them valuable in the synthesis of polymers, coatings, and other materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
2-Hydroxyethyl prop-2-enoate
-
Methyl 2-methylprop-2-enoate
-
Styrene
Chemical Reactions Analysis
Types of Reactions
-
2-Hydroxyethyl prop-2-enoate
Reactions: This compound undergoes polymerization reactions to form poly(2-hydroxyethyl methacrylate) (PHEMA).
Reagents and Conditions: Common reagents include initiators like benzoyl peroxide for polymerization and acid catalysts for esterification.
Products: Major products include PHEMA and various esters.
-
Methyl 2-methylprop-2-enoate
Reactions: This compound is known for its polymerization reactions, forming polymethyl methacrylate (PMMA).
Reagents and Conditions: Polymerization is typically initiated by free radicals, while hydrolysis requires acidic or basic conditions.
Products: Major products include PMMA and methacrylic acid.
-
Styrene
Scientific Research Applications
-
2-Hydroxyethyl prop-2-enoate
-
Methyl 2-methylprop-2-enoate
-
Styrene
Mechanism of Action
-
2-Hydroxyethyl prop-2-enoate
-
Methyl 2-methylprop-2-enoate
-
Styrene
Comparison with Similar Compounds
-
2-Hydroxyethyl prop-2-enoate
-
Methyl 2-methylprop-2-enoate
-
Styrene
Similar Compounds: Alpha-methylstyrene, vinyl toluene.
Uniqueness: It offers a combination of low cost and high performance, making it widely used in various industries.
Properties
CAS No. |
41529-32-2 |
|---|---|
Molecular Formula |
C18H24O5 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-hydroxyethyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C5H8O3.C5H8O2/c1-2-8-6-4-3-5-7-8;1-2-5(7)8-4-3-6;1-4(2)5(6)7-3/h2-7H,1H2;2,6H,1,3-4H2;1H2,2-3H3 |
InChI Key |
CDDADWWXXJGGHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC.C=CC1=CC=CC=C1.C=CC(=O)OCCO |
Related CAS |
41529-32-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


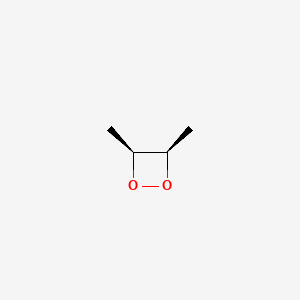
![2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one](/img/structure/B14651531.png)
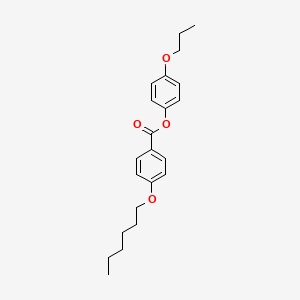
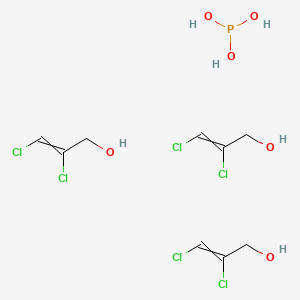
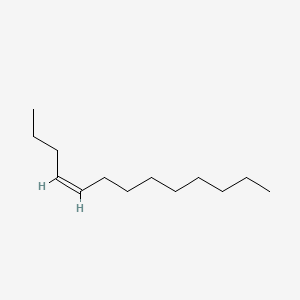
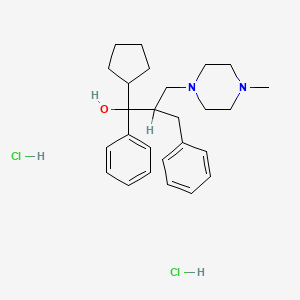
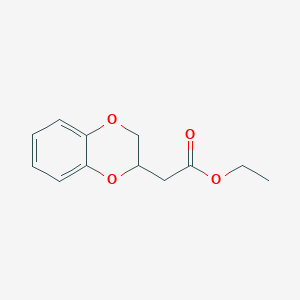
![Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-](/img/structure/B14651570.png)

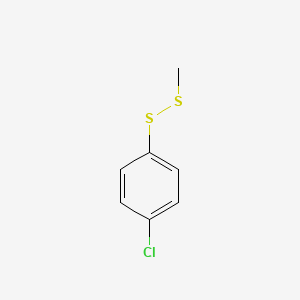
![2-[3-(Naphthalen-1-YL)propyl]anthracene-9,10-dicarbonitrile](/img/structure/B14651583.png)
![2,4-Bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14651585.png)
